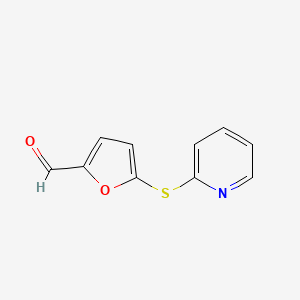

5-(2-Pyridinylsulfanyl)-2-furaldehyde

Description

Significance of Furan-Based Heterocycles in Synthetic and Medicinal Chemistry Research

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental building block in a vast array of biologically active compounds. orientjchem.org The furan nucleus is present in numerous natural products and synthetic pharmaceuticals, contributing to a wide spectrum of pharmacological activities. orientjchem.orgsemanticscholar.org Its derivatives are known to exhibit antimicrobial (antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lyijabbr.com The versatility of the furan ring allows for various chemical modifications, making it a valuable scaffold in the design and synthesis of new therapeutic agents. orientjchem.org The presence of the ether oxygen in the furan ring can also enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability. semanticscholar.org

Some well-known furan-containing drugs include:

Nitrofurantoin: An antibiotic used to treat urinary tract infections. wisdomlib.org

Ranitidine: An anti-ulcer agent that reduces stomach acid production. wisdomlib.org

The adaptability of the furan scaffold continues to make it a focal point in the development of novel compounds with diverse biological applications. orientjchem.org

Role of Pyridine (B92270) Scaffolds in Pharmacologically Active Molecules and Ligand Design Investigations

Pyridine, a six-membered nitrogen-containing aromatic heterocycle, is one of the most prevalent structural units in pharmaceutical and agrochemical compounds. nih.govrsc.org Its presence in a molecule can significantly influence its pharmacological activity, leading to the development of a wide range of therapeutic agents. nih.govresearchgate.net The U.S. FDA has approved numerous drugs containing pyridine or its derivatives for various conditions, including tuberculosis, HIV/AIDS, cancer, and hypertension. researchgate.netnih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for binding to biological targets. rsc.org Pyridine scaffolds are found in many naturally occurring alkaloids and are essential components of coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.govrsc.org The versatility of the pyridine ring in forming various types of chemical bonds and its ability to be readily functionalized make it a "privileged scaffold" in drug discovery. researchgate.net

Examples of commercially available drugs containing a pyridine moiety include:

| Drug Name | Therapeutic Use |

| Isoniazid | Tuberculosis nih.gov |

| Delavirdine | HIV/AIDS nih.gov |

| Crizotinib | Cancer nih.gov |

| Nifedipine | Hypertension nih.gov |

The continued exploration of pyridine-based compounds is expected to yield new and effective pharmaceuticals in the coming years. researchgate.netnih.gov

Importance of Sulfur-Containing Moieties in Bioactive Compounds and Advanced Materials Science

Sulfur-containing functional groups are integral components of many pharmacologically active substances and natural products. nih.gov These motifs, which include thioethers, sulfoxides, sulfones, and sulfonamides, are found in a wide array of approved drugs and clinical candidates. nih.govresearchgate.net The inclusion of sulfur can impart unique chemical and physical properties to a molecule, influencing its biological activity and metabolic stability. researchgate.net

Sulfur is an essential element for all living organisms and is a key component of amino acids like methionine and cysteine. mdpi.com In drug design, sulfur-containing groups can participate in various non-covalent interactions, such as hydrogen bonds and chalcogen bonds, which are important for molecular recognition and binding to protein targets. rsc.org The diverse oxidation states of sulfur allow for fine-tuning of the electronic and steric properties of a molecule. nih.gov

In materials science, sulfur-containing compounds are utilized in the development of polymers, organic conductors, and other advanced materials. mdpi.com The ability of sulfur to form strong bonds with metals and to participate in redox processes makes it a valuable element in the design of functional materials.

Interdisciplinary Research Potential of Furan-Pyridine-Sulfur Architectures

The combination of furan, pyridine, and sulfur moieties within a single molecular framework, as seen in 5-(2-Pyridinylsulfanyl)-2-furaldehyde, creates a platform for interdisciplinary research. This architecture holds promise in several fields:

Medicinal Chemistry: The individual biological activities of furan and pyridine suggest that their combination could lead to synergistic or novel therapeutic effects. The sulfur linker can influence the molecule's conformation and electronic properties, potentially enhancing its interaction with biological targets.

Materials Science: The aromatic and heteroatomic nature of the compound suggests potential applications in the development of organic semiconductors, conducting polymers, and corrosion inhibitors. The sulfur atom can facilitate self-assembly and coordination with metal surfaces.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the sulfur atom can act as ligands, allowing the molecule to form complexes with various metal ions. These metal complexes could have applications in catalysis, sensing, and bioinorganic chemistry.

The study of such hybrid molecules allows researchers to explore the interplay between different functional groups and to design new molecules with tailored properties for specific applications.

Research Objectives and Scope for Comprehensive Investigations of this compound

A comprehensive investigation of this compound would encompass several key research objectives. The primary goals would be to fully characterize the compound's chemical and physical properties, explore its reactivity, and evaluate its potential applications.

Key Research Objectives:

| Research Area | Specific Objectives |

| Synthesis and Characterization | Develop efficient and scalable synthetic routes. nih.gov Fully characterize the compound using spectroscopic and analytical techniques (NMR, IR, MS, X-ray crystallography). |

| Chemical Reactivity | Investigate the reactivity of the aldehyde group through reactions such as condensation, oxidation, and reduction. researchgate.net Explore the reactivity of the furan and pyridine rings, including electrophilic and nucleophilic substitution reactions. |

| Biological Evaluation | Screen the compound for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Investigate the mechanism of action for any observed biological activity. |

| Materials Science Applications | Explore the potential of the compound as a building block for polymers and other functional materials. Investigate its electrochemical properties and potential use in electronic devices. |

| Computational Studies | Perform theoretical calculations to understand the molecule's electronic structure, conformation, and reactivity. Use computational modeling to predict its interactions with biological targets or its properties as a material. |

The scope of this research would be to provide a fundamental understanding of this compound, laying the groundwork for its potential use in various scientific and technological fields. The interdisciplinary nature of this research highlights the importance of collaboration between synthetic chemists, medicinal chemists, materials scientists, and computational chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-ylsulfanylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-7-8-4-5-10(13-8)14-9-3-1-2-6-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJZBQDKKLHSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383409 | |

| Record name | 5-(2-Pyridinylsulfanyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709635-68-7 | |

| Record name | 5-(2-Pyridinylsulfanyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 2 Pyridinylsulfanyl 2 Furaldehyde and Its Derivatives

Strategies for Furaldehyde Functionalization at the 5-Position

Electrophilic Aromatic Substitution Approaches on the Furan (B31954) Ring System

Electrophilic Aromatic Substitution (EAS) is a foundational method for introducing substituents onto the furan ring. Due to the ring's high reactivity, milder conditions are often required compared to benzene (B151609) to avoid polymerization or ring-opening side reactions. matanginicollege.ac.in The substitution pattern is predominantly directed to the 2- and 5-positions because the carbocation intermediates formed during attack at these sites are better stabilized by resonance, involving the lone pair of electrons on the oxygen atom. quora.commatanginicollege.ac.in

In the context of synthesizing precursors for 5-(2-Pyridinylsulfanyl)-2-furaldehyde, EAS is primarily used to install a leaving group, typically a halogen, at the 5-position.

Key Electrophilic Aromatic Substitution Reactions on Furan:

| Reaction | Reagent | Product Example | Conditions | Reference |

| Bromination | Br₂ | 2-Bromofuran | Mild catalyst (e.g., FeBr₃) | numberanalytics.com |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitrofuran | - | numberanalytics.com |

| Formylation | Vilsmeier-Haack (DMF/POCl₃) | 2-Furaldehyde | - | researchgate.net |

These reactions demonstrate the principle of functionalizing the furan ring. For creating the necessary precursor, direct halogenation of 2-furaldehyde is a common strategy to produce 5-halo-2-furaldehyde, a key intermediate for subsequent coupling reactions.

Cross-Coupling Reactions for Carbon-Sulfur Bond Formation at the Furan-5-Position

Transition-metal catalyzed cross-coupling reactions have become indispensable tools for forming carbon-sulfur (C–S) bonds, offering an alternative to traditional nucleophilic substitution. dicp.ac.cn These methods are particularly valuable for coupling thiols with aryl or heteroaryl halides. Palladium and copper-based catalytic systems are most prominent in this area. researchgate.net

For the synthesis of this compound, this strategy involves coupling a furan derivative (like 5-bromo-2-furaldehyde) with a sulfur source. While direct C-S coupling is a powerful method, it is more commonly employed by coupling a pre-formed thiol (like pyridine-2-thiol) with a halogenated furan, as will be discussed in section 2.2.2. However, the fundamental principles of C-S cross-coupling are relevant. For instance, palladium-catalyzed reactions of organozinc reagents with 5-bromo-2-furaldehyde (B32451) have been shown to be effective for C-C bond formation under mild conditions, and similar principles apply to C-S bond formation. nih.gov

Nucleophilic Addition-Elimination Reactions on Activated Furan Moieties

Nucleophilic Aromatic Substitution (SNAr) provides a direct pathway to substitute a leaving group on an aromatic ring with a nucleophile. chemistrysteps.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. basicmedicalkey.com

In the furan series, a nitro group at the 5-position of 2-furaldehyde (i.e., 5-nitro-2-furaldehyde) strongly activates the ring for nucleophilic attack. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. chemistrysteps.com A good leaving group, such as a halide, can then be displaced by a nucleophile, like a thiolate.

The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). chemistrysteps.com

Elimination: The leaving group departs, restoring the aromaticity of the furan ring. chemistrysteps.com

This approach is highly effective for synthesizing derivatives of 5-nitro-2-furaldehyde (B57684), which can then be further modified.

Synthetic Routes for Introducing the 2-Pyridinylsulfanyl Moiety

The second critical part of the synthesis is the introduction of the sulfur-linked pyridine (B92270) ring. This is typically achieved by using pyridine-2-thiol (B7724439) as the sulfur nucleophile.

Thiolation Reactions of Activated Pyridine Derivatives

Pyridine-2-thiol exists in a tautomeric equilibrium with its thione form, 2-pyridinethione. It is a readily available commercial reagent. ontosight.ai Its synthesis can be accomplished through various methods, often involving the reaction of 2-halopyridines with a sulfur source. For instance, the reaction of 2-chloropyridine (B119429) with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis can yield pyridine-2-thiol. The thiol group is acidic (pKa ≈ 8.5) and can be easily deprotonated with a base to form the corresponding thiolate, which is a potent nucleophile. ontosight.ai

Coupling Strategies Involving Pyridine-2-thiol and Halogenated Furaldehyde Precursors

The most direct and widely employed method for synthesizing this compound involves the reaction of a 5-halo-2-furaldehyde (e.g., 5-bromo-2-furaldehyde or 5-chloro-2-furaldehyde) with pyridine-2-thiol. This transformation can be accomplished through either a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

In a typical nucleophilic substitution approach, pyridine-2-thiol is deprotonated by a base (e.g., potassium carbonate, sodium hydride) to generate the pyridin-2-thiolate anion. This strong nucleophile then displaces the halide from the 5-position of the furaldehyde ring. The reaction is often performed in a polar aprotic solvent like DMF or DMSO to facilitate the substitution.

Example Synthesis via Nucleophilic Aromatic Substitution:

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 5-Bromo-2-furaldehyde | Pyridine-2-thiol | K₂CO₃ | DMF | This compound | General SNAr |

| 5-Nitro-2-furaldehyde | Pyridine-2-thiol | Et₃N | Ethanol | 5-(Pyridin-2-ylthio)-2-nitrofuran | SNAr on activated ring |

Alternatively, copper- or palladium-catalyzed cross-coupling reactions provide an efficient route. Copper-catalyzed Ullmann-type couplings are particularly effective for forming C-S bonds between aryl halides and thiols. researchgate.net These reactions typically require a copper(I) salt (e.g., CuI) as a catalyst, often in the presence of a ligand and a base.

Multi-component Reaction Approaches for Direct Assembly of the Scaffold

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer significant advantages in efficiency and atom economy. While a direct, one-pot, three-component synthesis of this compound from basic precursors (a furan, a pyridine, and a sulfur source) is not prominently documented, existing MCRs involving similar scaffolds provide a blueprint for potential synthetic routes.

One relevant example is the Biginelli reaction, a well-known MCR used to synthesize dihydropyrimidinones. Studies have shown that 5-aryl-2-furaldehydes can effectively serve as the aldehyde component in this reaction. osi.lv This demonstrates the utility of the 5-substituted-2-furaldehyde core in complex, one-pot transformations.

Stereoselective Synthesis and Chiral Induction in Derivatives of this compound

While this compound itself is an achiral molecule, its aldehyde functionality serves as a key handle for introducing chirality, leading to a variety of stereochemically defined derivatives. The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Asymmetric Reduction of the Aldehyde: A primary method for creating a chiral center is the asymmetric reduction of the furaldehyde carbonyl group to a hydroxymethyl group. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is a powerful and widely used method for the highly enantioselective reduction of prochiral ketones and aldehydes. tcichemicals.comijprs.comorganic-chemistry.org Applying this methodology to this compound would yield the corresponding chiral alcohol, (R)- or (S)-[5-(2-Pyridinylsulfanyl)furan-2-yl]methanol, with high enantiomeric excess (ee).

Table 1: Key Reagents in CBS Reduction

| Reagent Role | Example Compound | Function |

|---|---|---|

| Chiral Catalyst | (S)-2-Methyl-CBS-oxazaborolidine | Induces stereoselectivity |

| Reducing Agent | Borane-dimethyl sulfide (B99878) complex (BMS) | Provides hydride for reduction |

Asymmetric Addition Reactions: Another strategy involves the asymmetric addition of nucleophiles to the aldehyde. A notable example is the palladium- and amine-cooperative catalyzed asymmetric allylation of furfural (B47365) derivatives. acs.org This dual catalytic system can control the stereochemistry of the addition of an allyl group to the carbonyl carbon. By applying this method, a chiral homoallylic alcohol derivative of this compound could be synthesized with high enantioselectivity. The synergistic effect of the chiral phosphoramidite (B1245037) ligand on the palladium center and the chiral amine co-catalyst is key to achieving precise stereochemical control. acs.org

Green Chemistry Principles Applied to the Synthesis of this compound

The primary method for forming the crucial aryl-sulfur bond in this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. Traditional Ullmann conditions are often harsh, requiring high temperatures, polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper, which presents environmental and sustainability challenges. Modern synthetic chemistry has focused on developing greener alternatives to these classical methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, significantly reducing reaction times from hours to minutes. acgpubs.org This rapid heating technology can be applied to the copper-catalyzed C-S coupling reaction, leading to a more energy-efficient process with potentially higher yields by minimizing the formation of degradation byproducts.

Aqueous Reaction Media: Replacing volatile organic solvents with water is a primary goal of green chemistry. Efficient copper-catalyzed C-S bond formation protocols have been developed that proceed in water, often with the aid of a phase-transfer catalyst or specialized ligands. nih.gov These methods eliminate the need for toxic, high-boiling organic solvents, simplifying workup and reducing environmental impact.

Heterogeneous and Recyclable Catalysts: To address the issue of metal contamination and catalyst waste, research has focused on developing heterogeneous copper catalysts. Supporting copper nanoparticles on materials like zeolites or titania allows for easy recovery and reuse of the catalyst, aligning with green chemistry principles of waste reduction and resource efficiency. orgchemboulder.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for C-S Coupling

| Parameter | Traditional Ullmann Reaction | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric copper powder | Catalytic amounts of Cu salts or supported Cu nanoparticles orgchemboulder.com |

| Solvent | DMF, NMP, Nitrobenzene | Water, Ethanol, or solvent-free conditions acgpubs.orgnih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation acgpubs.org |

| Reaction Time | Often > 12 hours | Minutes to a few hours |

| Workup | Difficult extraction, high solvent waste | Simpler extraction, reduced waste |

| Sustainability | Poor (high energy, toxic solvents, metal waste) | Improved (lower energy, benign solvents, recyclable catalyst) |

Analytical Characterization Techniques for Structural Elucidation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is essential for confirming the arrangement of protons. For this compound, characteristic signals would include the aldehyde proton (CHO) as a singlet at a downfield chemical shift (typically δ 9.5-9.8 ppm), and distinct doublets for the furan ring protons (H3 and H4). The protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns indicative of a 2-substituted pyridine. netlify.appchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number and electronic environment of all carbon atoms. Key signals would include the aldehyde carbonyl carbon (δ > 175 ppm), carbons of the furan ring (typically δ 110-160 ppm), and carbons of the pyridine ring. The C-S bond would influence the chemical shifts of the attached carbons (C5 of the furan and C2 of the pyridine). chemrxiv.org

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups. The most prominent absorption would be the strong C=O stretching vibration of the conjugated aldehyde, which typically appears in the range of 1685-1710 cm⁻¹. orgchemboulder.compressbooks.publibretexts.org Other characteristic peaks would include the aldehydic C-H stretch (a pair of weak bands around 2830 cm⁻¹ and 2720 cm⁻¹), C-S stretching vibrations, and various C=C and C=N stretching vibrations from the aromatic furan and pyridine rings. orgchemboulder.compressbooks.pub

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular formula. The fragmentation pattern is often diagnostic; common fragmentation pathways for aryl thioethers involve cleavage of the C-S or S-Ar bonds, which would result in fragments corresponding to the pyridinethiol and the furaldehyde moieties. publish.csiro.aursc.orgscribd.com

Table 3: Predicted Analytical Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Aldehyde Proton (CHO) | δ ~9.6 ppm (singlet) |

| Furan Protons (H3, H4) | δ ~6.8-7.5 ppm (two doublets) | |

| Pyridine Protons | δ ~7.1-8.5 ppm (multiplets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~177 ppm |

| Furan Ring Carbons | δ ~115-160 ppm | |

| Pyridine Ring Carbons | δ ~120-155 ppm | |

| FTIR | C=O Stretch (Aldehyde) | ~1690 cm⁻¹ (strong) |

| C-H Stretch (Aldehyde) | ~2720 cm⁻¹ and ~2820 cm⁻¹ (weak) | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 205 |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 2 Pyridinylsulfanyl 2 Furaldehyde

Reactivity of the Furaldehyde Functional Group

The furaldehyde group, consisting of a furan (B31954) ring substituted with an aldehyde, is a critical site for a variety of chemical transformations.

The aldehyde functional group in 5-(2-Pyridinylsulfanyl)-2-furaldehyde is a primary center for nucleophilic addition and redox reactions.

Condensation Reactions: The aldehyde is susceptible to condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) and indan-1,3-dione, in what is known as the Knoevenagel condensation. wikipedia.orgdamascusuniversity.edu.sysphinxsai.com This reaction is typically catalyzed by a weak base, like piperidine (B6355638) or diethylamine. damascusuniversity.edu.sy The reaction proceeds through the formation of a C=C bond, yielding arylidene compounds. damascusuniversity.edu.sy Furfural (B47365) and its derivatives are known to be versatile substrates for such reactions due to their reactive carbonyl group. damascusuniversity.edu.sysphinxsai.com

Table 1: Examples of Knoevenagel Condensation Reactions with Furaldehyde Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| 5-Substituted Furaldehyde | Active Methylene Compound | Piperidine | Arylidene Compound |

| Furfural | Indan-1,3-dione | Piperidine/Ethanol | 2-(Furan-2-ylmethylene)indan-1,3-dione |

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-(2-Pyridinylsulfanyl)-2-furoic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, the oxidation of similar furan aldehydes, like 5-hydroxymethylfurfural (B1680220) (HMF), to 2,5-furandicarboxylic acid has been extensively studied and can be accomplished with catalysts such as gold nanoparticles under mild conditions. exlibrisgroup.com

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, [5-(2-Pyridinylsulfanyl)furan-2-yl]methanol. This is a common transformation for aldehydes and can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The hydrogenation of furfural, for example, can yield furfuryl alcohol. nih.gov

The furan ring, while aromatic, is less stable than benzene (B151609) and can be susceptible to ring-opening reactions, particularly under acidic conditions. matanginicollege.ac.in The stability of furan derivatives is a significant challenge in their application. nih.govresearchgate.net Studies have shown that the presence of strong electron-withdrawing groups can enhance the stability of the furan ring. researchgate.net In alkaline solutions, some furaldehyde derivatives, like 5-nitro-2-furaldehyde (B57684), can undergo ring-opening reactions. researchgate.net The stability of the furan ring in this compound would likely be influenced by the reaction conditions, with polar aprotic solvents potentially offering a stabilizing effect. nih.govresearchgate.net

The furan ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene. pearson.comchemicalbook.com

Electrophilic Substitution: Electrophilic attack preferentially occurs at the C5 position, and to a lesser extent, the C2 position, as the intermediate carbocation is better stabilized by resonance. pearson.comchemicalbook.comnumberanalytics.com In this compound, the C5 position is already substituted. The aldehyde group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the pyridinylsulfanyl group at C5 is likely to be an activating group. Therefore, any further electrophilic substitution would be directed by these competing effects, likely favoring positions 3 or 4, though with reduced reactivity compared to unsubstituted furan.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted furan ring is generally difficult. However, the presence of the electron-withdrawing aldehyde group could potentially facilitate nucleophilic attack on the furan ring, although this is less common than electrophilic substitution.

Reactivity of the Pyridinylsulfanyl Moiety

The pyridinylsulfanyl moiety introduces additional reactive sites into the molecule, namely the pyridine (B92270) ring and the sulfur atom.

N-Alkylation: The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to alkylation by alkyl halides in a process known as the Menshutkin reaction. nih.gov

Electrophilic Attack: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes electrophilic aromatic substitution on the pyridine ring difficult and generally requires harsh conditions. nih.gov When it does occur, substitution is favored at the C3 and C5 positions.

Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. nih.govstackexchange.comnih.govresearchgate.net This is because the negative charge in the intermediate (a Meisenheimer complex) can be stabilized by delocalization onto the electronegative nitrogen atom. nih.govstackexchange.com In this compound, the pyridine ring is already substituted at the C2 position by the sulfur atom.

Oxidation: The sulfur atom in the pyridinylsulfanyl group is a thioether and can be readily oxidized. Oxidation can lead to the formation of the corresponding sulfoxide (B87167) and, with stronger oxidizing agents or harsher conditions, the sulfone. researchgate.netorganic-chemistry.orgorientjchem.orgnih.govjchemrev.com This is a common reaction for sulfides and can be achieved with reagents like hydrogen peroxide. nih.gov

Table 2: Oxidation States of the Sulfur Atom

| Sulfur Functional Group | Oxidation State | Example Product from this compound |

|---|---|---|

| Thioether (Sulfide) | -2 | This compound |

| Sulfoxide | 0 | 5-(Pyridine-2-sulfinyl)-2-furaldehyde |

Substitution: While less common than oxidation, substitution reactions at the sulfur atom are also possible.

Coordination Properties: The nitrogen atom of the pyridine ring and the sulfur atom of the thioether can both act as donor atoms in the formation of coordination complexes with metal ions. rdd.edu.iqresearchgate.netnih.govresearchgate.netdigitellinc.com Schiff bases derived from furaldehyde are known to form stable complexes with various transition metals. rdd.edu.iqresearchgate.netnih.govresearchgate.net The aldehyde group of this compound can be condensed with primary amines to form Schiff base ligands, which can then coordinate to metal centers through the imine nitrogen, the pyridine nitrogen, and potentially the furan oxygen or the sulfur atom.

Intermolecular and Intramolecular Interactions Influencing the Reactivity Profile

There are no published experimental or theoretical studies detailing the specific intermolecular and intramolecular interactions for this compound. Analysis of such interactions, which are crucial for understanding the compound's reactivity, typically relies on techniques like X-ray crystallography, NMR spectroscopy, and computational modeling.

While general assumptions can be made based on its structural motifs—the furan ring, the pyridinylsulfanyl group, and the aldehyde function—no specific data exists. For instance, studies on other heterocyclic compounds have identified various noncovalent interactions, such as hydrogen bonds and π–π stacking, which influence crystal packing and reactivity. mdpi.comresearchgate.netnih.gov However, without crystal structure or detailed spectroscopic analysis of this compound, any discussion of potential interactions like intramolecular hydrogen bonding between the pyridine nitrogen and the furan ring, or intermolecular stacking, remains purely speculative.

Mechanistic Studies Employing Kinetic and Advanced Spectroscopic Methods

No mechanistic, kinetic, or advanced spectroscopic studies have been published specifically for this compound. Research in this area would involve investigating the pathways of its reactions, determining rate constants, and identifying reaction intermediates.

Studies on related but distinct furan derivatives offer insights into the general reactivity of the furaldehyde core. For example, research on 5-nitro-2-furaldehyde has detailed its behavior and ring-opening reactions in acidic and alkaline solutions, identified with the help of IR and NMR spectroscopy. nih.govresearchgate.net Kinetic studies have been performed on the gas-phase reactions of 2-furaldehyde and 5-methyl-2-furaldehyde with various radicals, providing rate coefficients for these processes. researchgate.net Furthermore, the reactivity of the aldehyde group in condensation reactions is well-documented for a range of 5-substituted furaldehydes. mdpi.comresearchgate.net

However, the electronic and steric influence of the 2-pyridinylsulfanyl substituent at the 5-position is expected to uniquely modulate the reactivity of the furan ring and the aldehyde group. Without dedicated research on this compound, it is impossible to detail its specific reaction mechanisms, transition states, or the kinetic parameters of its reactions.

Exploration of the Coordination Chemistry of 5 2 Pyridinylsulfanyl 2 Furaldehyde

Design Principles for Multifunctional Heterocyclic Ligands Incorporating Pyridine (B92270) and Furan (B31954)

The design of multifunctional heterocyclic ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, catalytic, and material properties. The strategic incorporation of multiple, distinct donor moieties within a single organic framework allows for versatile coordination behavior and the stabilization of various metal centers in unique geometries. Ligands that combine pyridine and furan heterocycles are of particular interest due to the distinct electronic and steric characteristics of these two rings.

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous building block in ligand design. Its nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital within the plane of the ring, making it an excellent σ-donor to metal ions. The electronic properties of the pyridine ring can be readily tuned through substitution, influencing its basicity and π-acceptor capabilities.

Furan, a five-membered aromatic heterocycle with an oxygen atom, introduces a softer donor site compared to pyridine. The oxygen atom's lone pairs can participate in coordination, although it is generally considered a weaker donor than the pyridyl nitrogen. The furan ring can also be functionalized to introduce other coordinating groups, expanding its versatility. The combination of a "harder" pyridine nitrogen and a "softer" furan oxygen within one molecule creates a ligand with the potential for selective coordination or the ability to bridge different metal centers.

The linkage between the pyridine and furan rings is a critical design element. In the case of 5-(2-Pyridinylsulfanyl)-2-furaldehyde, a thioether bridge connects the two heterocycles. This sulfur atom introduces a third potential donor site, adding another layer of complexity and functionality. The thioether linkage provides flexibility, allowing the pyridine and furan moieties to adopt various orientations to accommodate the geometric preferences of a metal ion. Furthermore, the presence of an aldehyde group on the furan ring offers an additional oxygen donor, transforming the molecule into a potentially tetradentate ligand. This strategic combination of pyridine, furan, thioether, and aldehyde functionalities in one molecule exemplifies the principles of multifunctional ligand design, aiming to create ligands with rich and tunable coordination chemistry.

Identification of Potential Coordination Sites (Nitrogen, Sulfur, and Oxygen Donor Atoms)

The molecular structure of this compound features several potential coordination sites, making it a versatile ligand for a wide range of metal ions. The available donor atoms are the nitrogen of the pyridine ring, the sulfur of the thioether bridge, the oxygen of the furan ring, and the oxygen of the aldehyde group.

Nitrogen Donor Atom: The pyridine nitrogen is the most basic and typically the strongest coordination site in the molecule. The lone pair of electrons on the nitrogen is readily available for donation to a metal center, forming a stable M-N bond. The coordination of the pyridyl nitrogen is a well-established motif in coordination chemistry.

Sulfur Donor Atom: The thioether sulfur atom presents a soft donor site. Thioether ligands are known to coordinate to a variety of transition metals. mdpi.comresearchgate.net The sulfur atom's lone pairs can form dative bonds with metal ions, particularly those that are softer in nature, such as later transition metals. The flexibility of the thioether linkage allows it to participate in chelate ring formation, often in conjunction with the pyridine nitrogen.

Oxygen Donor Atoms:

Aldehyde Oxygen: The carbonyl oxygen of the aldehyde group is another potential donor site. The lone pairs on the oxygen can coordinate to a metal ion, and this interaction can be enhanced by the electronic effects of the furan ring.

The presence of these multiple donor sites allows for a variety of coordination modes:

Monodentate: Coordination through the pyridine nitrogen alone is highly probable.

Bidentate:

N,S-chelation involving the pyridine nitrogen and the thioether sulfur to form a stable five-membered chelate ring. This is a common coordination mode for pyridyl-thioether ligands. mdpi.comresearchgate.net

N,O-chelation with the pyridine nitrogen and the aldehyde oxygen.

O,O-chelation involving the furan oxygen and the aldehyde oxygen.

Tridentate: N,S,O-coordination is possible, utilizing the pyridine nitrogen, thioether sulfur, and one of the oxygen atoms.

Bridging: The ligand can bridge two or more metal centers, for example, through the pyridine nitrogen and one of the oxygen or sulfur atoms.

The specific coordination mode adopted will be influenced by factors such as the identity of the metal ion (hard vs. soft acid-base principles), the desired coordination geometry, and the reaction conditions.

Synthesis of Metal Complexes with this compound as a Ligand

While the synthesis of metal complexes specifically with this compound is not extensively documented in the literature, the preparation of such complexes can be predicted based on established methods for related ligands containing pyridyl, thioether, and furan moieties. The general approach involves the reaction of a metal salt with the ligand in a suitable solvent.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, are expected to form a wide variety of complexes with this ligand. The synthesis would typically involve mixing a solution of a transition metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of iron, copper, nickel, cobalt, zinc, etc.) with a solution of the ligand in an organic solvent like ethanol, methanol, or acetonitrile. nih.goviiste.org The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. nih.gov The resulting complexes can often be isolated as crystalline precipitates. nih.gov

For example, based on studies with similar pyridyl-thioether ligands, Fe(II) complexes could be synthesized by reacting an Fe(II) salt with the ligand, potentially leading to spin-crossover behavior. mdpi.comresearchgate.net Copper(II) complexes with related furan-containing ligands have been prepared, suggesting that similar synthetic routes would be applicable. rsc.org

Table 1: Plausible Synthetic Approaches for Transition Metal Complexes

| Metal Ion | Typical Precursor Salt | Solvent | Reaction Conditions | Expected Coordination Mode |

| Fe(II) | FeCl₂, Fe(BF₄)₂ | Methanol, Ethanol | Room temperature or reflux | N,S-bidentate or N,S,O-tridentate |

| Cu(II) | CuCl₂, Cu(OAc)₂ | Ethanol, Acetonitrile | Room temperature | N,S-bidentate or bridging |

| Ni(II) | NiCl₂, Ni(OAc)₂ | Ethanol | Reflux | N,S-bidentate |

| Zn(II) | Zn(OAc)₂, ZnCl₂ | Methanol | Room temperature or reflux | N,S-bidentate |

Main Group Metal Complexes

The coordination chemistry of main-group elements is diverse, and the interaction with this compound would depend on the specific element. For alkali and alkaline earth metals, the harder nature of these ions might favor coordination with the oxygen and nitrogen donors over the softer sulfur atom. Syntheses would likely involve the reaction of metal salts like chlorides or nitrates with the ligand in a suitable solvent. For heavier main-group elements like tin or lead, the softer character of these metals could lead to stronger interactions with the thioether sulfur.

Lanthanide and Actinide Complexes

Lanthanide and actinide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen and nitrogen. Therefore, it is expected that this compound would coordinate to these f-block elements primarily through the pyridine nitrogen and the aldehyde oxygen. The thioether sulfur would be less likely to be involved in direct coordination. The synthesis of lanthanide complexes often involves the reaction of lanthanide nitrates or chlorides with the ligand in alcoholic or aqueous-alcoholic solutions. The larger ionic radii of these elements can lead to high coordination numbers. N,O-hybrid donor ligands have been shown to be effective for the selective extraction of actinides and lanthanides.

Comprehensive Characterization of Metal-Ligand Interactions and Complex Structures

A combination of spectroscopic and analytical techniques would be essential for the comprehensive characterization of metal complexes of this compound.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex. researchgate.net It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes of pyridyl-thioether ligands, X-ray crystallography has been used to confirm the coordination of both the pyridine nitrogen and the thioether sulfur to the metal center. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion. The coordination of the pyridine nitrogen is typically evidenced by shifts in the C=N and ring breathing vibrations. A shift in the C-S stretching frequency would indicate the involvement of the thioether sulfur in coordination. Changes in the C=O stretching frequency of the aldehyde group would confirm its coordination to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. The coordination of the ligand to the metal center leads to shifts in the resonances of the protons and carbons near the donor atoms.

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy can provide insights into the electronic structure of the metal complexes. For transition metal complexes, d-d transitions and charge-transfer bands can be observed, which are characteristic of the coordination geometry and the nature of the metal-ligand bonding.

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry and composition of the synthesized complexes.

Table 2: Expected Spectroscopic Data for Metal Complexes

| Technique | Free Ligand | Coordinated Ligand | Information Gained |

| IR Spectroscopy | ν(C=N) ~1580 cm⁻¹ | Shift to higher or lower frequency | Coordination of pyridine nitrogen |

| ν(C-S) ~690 cm⁻¹ | Shift in frequency | Coordination of thioether sulfur | |

| ν(C=O) ~1680 cm⁻¹ | Shift to lower frequency | Coordination of aldehyde oxygen | |

| ¹H NMR Spectroscopy | Pyridyl protons | Downfield or upfield shifts | Coordination of pyridine nitrogen |

| Aldehyde proton | Shift upon coordination | Coordination of aldehyde oxygen | |

| UV-Vis Spectroscopy | Ligand-based π-π* transitions | New bands (d-d, CT) | Electronic structure, geometry |

By employing these characterization methods, a detailed understanding of the metal-ligand interactions and the resulting complex structures can be achieved.

Inability to Generate Article on the Coordination Chemistry of this compound Due to Lack of Available Scientific Literature

Following a comprehensive and targeted search for scientific literature concerning the coordination chemistry of the compound "this compound," it has been determined that there is a notable absence of published research on this specific topic. Despite employing various search queries and synonyms for the compound and its potential metal complexes, no articles detailing the synthesis, spectroscopic analysis, or X-ray crystallography of its coordination compounds could be located.

The user's request specified a detailed article structured with a precise outline, including sections on spectroscopic analysis for electronic and vibrational properties, X-ray crystallography for solid-state structure determination, and the influence of coordination on the ligand's properties. Fulfilling this request would require access to established and peer-reviewed research findings, including experimental data that would form the basis for data tables and in-depth scientific discussion.

The performed searches yielded information on related but distinct compounds, such as various furaldehyde Schiff base derivatives and other ligands containing furan and pyridine moieties. However, none of the search results directly addressed the coordination chemistry of "this compound."

Given the strict instructions to generate a thorough, informative, and scientifically accurate article based on the provided outline and to focus solely on the specified compound, it is not possible to proceed. The creation of scientifically sound content is contingent upon the availability of existing research. Without any foundational studies on the coordination behavior of "this compound," any attempt to generate the requested article would result in speculation or the presentation of irrelevant information, which would contravene the core requirements of accuracy and adherence to the specified subject matter.

Therefore, until research on the coordination chemistry of "this compound" is published in the scientific domain, the generation of the requested detailed article is not feasible.

Investigation of Biological Activities and Structure Activity Relationships of 5 2 Pyridinylsulfanyl 2 Furaldehyde Derivatives

Antimicrobial Research Potential

There are currently no published studies detailing the antimicrobial efficacy of 5-(2-Pyridinylsulfanyl)-2-furaldehyde.

Antibacterial Efficacy Studies Against Relevant Pathogens

No data is available on the antibacterial activity of this compound against any bacterial pathogens.

Antifungal Efficacy Studies Against Fungal Species

Information regarding the antifungal properties of this compound has not been reported in the scientific literature.

Antiviral Efficacy Studies Against Viral Agents

There are no existing studies on the antiviral activity of this compound.

Anti-inflammatory Response and Mechanistic Investigations

The potential anti-inflammatory effects of this compound and the mechanisms underlying such activity have not been investigated.

Anticancer Research and Cytotoxicity Evaluations in Cell Lines

There is no available research on the anticancer or cytotoxic properties of this compound in any cancer cell lines.

Neuroprotective Effects and Exploration of Central Nervous System Activity

The neuroprotective potential and any effects on the central nervous system of this compound have not been explored in any published studies.

Antioxidant Capacity Assessments and Free Radical Scavenging Studies

The evaluation of antioxidant properties is a cornerstone in the study of this compound derivatives. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions. Consequently, compounds capable of scavenging free radicals are of significant interest.

Research into furan (B31954) derivatives demonstrates their capacity to act as antioxidants. jmchemsci.com The antioxidant activity of these compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. jmchemsci.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically, with a color change from purple to yellow indicating scavenging activity. jmchemsci.comnih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Studies on various heterocyclic derivatives, including those related to furaldehyde, have shown promising results. For instance, certain novel 2-thiouracil-5-sulfonamide derivatives have demonstrated remarkable free radical scavenging efficacies against DPPH. nih.gov Similarly, other research has explored the antioxidant potential of furan derivatives using assays like the Ferric-Reducing Antioxidant Power (FRAP) and the Oxygen Radical Absorbance Capacity (ORAC), which measure the ability of a substance to reduce ferric iron and to quench peroxyl radicals, respectively. nih.gov For example, 5-hydroxymethyl-2-furaldehyde (5-HMF), a related aromatic aldehyde, and its derivatives have displayed notable antioxidant activity, particularly in the ORAC assay. nih.govnih.gov

The mechanism behind the antioxidant activity of these derivatives is often attributed to their hydrogen-donating ability. nih.gov Structural features, such as the presence of specific functional groups on the furan or pyridine (B92270) rings, can significantly influence this capacity.

| Derivative Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Furfural-derived ring systems | DPPH Radical Scavenging | Some prepared derivatives showed higher antioxidant activity compared to the standard, ascorbic acid, due to their ability to terminate free radicals. | jmchemsci.com |

| 5-Hydroxymethyl-2-furaldehyde (5-HMF) Derivatives | DPPH, FRAP, ORAC | Displayed significant antioxidant activity, especially in the ORAC assay, highlighting their ability to neutralize peroxyl radicals. | nih.gov |

| 2-Thiouracil-5-Sulfonamide Derivatives | DPPH, H₂O₂ Scavenging | Exhibited potent free radical scavenging activity, with IC50 values indicating strong antioxidant potential. | nih.govmdpi.com |

| Thiazolo[4,5-b]pyridine Derivatives | DPPH Radical Scavenging | Newly synthesized derivatives were evaluated and showed potential as antioxidant agents. | pensoft.net |

Other Pharmacological Research Areas (e.g., Analgesic, Anti-ulcer Properties)

Beyond their antioxidant effects, derivatives of this compound are being explored for a range of other pharmacological activities, most notably for their potential analgesic and anti-ulcer properties.

Analgesic Properties: Pain is a primary symptom in a multitude of diseases, making the development of effective analgesics a critical area of research. zsmu.edu.ua Heterocyclic compounds, including pyrazole (B372694) and thiophene (B33073) derivatives, have shown promise as analgesic agents. rjeid.com The analgesic activity of new compounds is often evaluated in vivo using models such as the acetic acid-induced writhing test in mice. zsmu.edu.ua This test assesses a compound's ability to reduce the number of abdominal constrictions induced by an injection of acetic acid, which is indicative of peripheral analgesic activity. The formalin test is another common model that can distinguish between central and peripheral analgesic effects. zsmu.edu.ua Research into pyrazole-containing derivatives has demonstrated that specific structural modifications, such as the inclusion of a 2,6-dichlorophenyl substituent, can confer significant antinociceptive (pain-relieving) activity. zsmu.edu.ua

Anti-ulcer Properties: Peptic ulcer disease arises from an imbalance between aggressive factors, like gastric acid and pepsin, and protective mechanisms of the gastric mucosa. mdpi.com Research into novel anti-ulcer agents has included the investigation of various heterocyclic structures. One approach focuses on mast cell-stabilizing agents, as mast cells release histamine (B1213489), which is involved in gastric acid secretion. nih.gov Certain N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamides have been shown to inhibit histamine release and demonstrate potent gastric mucosal protection and antisecretory activities in rat models. nih.gov These compounds were effective against ulcers induced by acidified aspirin (B1665792) and water-immersion stress. nih.gov The anti-ulcer effect of many compounds is attributed to antioxidant and anti-inflammatory properties, which help protect the gastric lining. mdpi.com

| Pharmacological Area | Derivative/Compound Class | In Vivo Model | Observed Effect | Reference |

|---|---|---|---|---|

| Analgesic | Pyrazole-containing 1,2,4-triazole-3-thiol derivatives | Acetic acid-induced writhing test; Formalin test | Demonstrated significant antinociceptive activity, reducing pain responses in animal models. | zsmu.edu.ua |

| Analgesic / Anti-inflammatory | Pyrazole derivatives from 2-acetyl thiophene | Standard in-vivo analgesic and anti-inflammatory methods | Certain synthesized compounds proved to be potent analgesics and showed anti-inflammatory action. | rjeid.com |

| Anti-ulcer | N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamides | Acidified aspirin-induced ulcer; Water-immersion stress ulcer (in rats) | Showed excellent gastric mucosal protection and gastric antisecretion activities. | nih.gov |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling for Derivative Design

To optimize the therapeutic potential of this compound derivatives, researchers rely heavily on Structure-Activity Relationship (SAR) and pharmacophore modeling studies. These computational techniques provide a framework for understanding how a molecule's chemical structure relates to its biological activity, guiding the rational design of more potent and selective compounds.

Structure-Activity Relationship (SAR): SAR studies involve systematically modifying the structure of a lead compound and assessing how these changes affect its pharmacological activity. For pyridine derivatives, it has been found that the number and position of substituents like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups can dramatically influence antiproliferative activity. nih.gov For example, replacing a methoxy group with a hydroxyl group has been shown to significantly decrease the IC50 value, indicating increased potency. nih.gov Similarly, in a series of furan-containing thiazolopyrimidine derivatives, anticancer activity was strongly influenced by several structural features:

The presence of a hydrogen donor/acceptor domain. nih.gov

A hydrophobic aryl ring system. nih.gov

An electron-donating moiety on the thiazolopyrimidine ring. nih.gov

The position of substituents (ortho and para) on a distal aryl ring. nih.gov

These findings suggest that for derivatives of this compound, modifications to the pyridine ring, the furan ring, or the sulfide (B99878) linker could have a profound impact on biological activity.

Pharmacophore Modeling: Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target. nih.govnih.gov A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that fit the model and are therefore likely to be active. researchgate.net This approach, combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, can yield statistically significant models that correlate the 3D properties of molecules with their biological activity, providing powerful predictive tools for designing novel derivatives with enhanced efficacy. nih.gov

Biological Target Identification and Mechanistic Insights into Observed Bioactivity

Understanding the specific biological targets and molecular mechanisms of action is crucial for the development of any new therapeutic agent. For derivatives of this compound, mechanistic insights are often inferred from their observed biological activities.

Antioxidant Mechanism: The primary mechanism for the observed antioxidant and free radical scavenging activity is the ability of these compounds to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.gov The structural features of the furan and pyridine rings, along with their substituents, modulate the ease with which this donation occurs, thereby determining the compound's antioxidant potency.

Analgesic and Anti-inflammatory Targets: The analgesic and anti-inflammatory properties of many heterocyclic compounds are linked to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. rjeid.com These enzymes are key to the synthesis of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, these derivatives could reduce prostaglandin (B15479496) production, leading to their therapeutic effects. Molecular docking studies can be employed to explore the binding interactions between the derivatives and the active site of COX enzymes to validate this proposed mechanism.

Anti-ulcer Mechanisms: The mechanisms underlying anti-ulcer activity can be multifaceted. As suggested by studies on related compounds, one potential mechanism is the inhibition of histamine release from mast cells, which would lead to reduced gastric acid secretion. nih.gov Another key mechanism is cytoprotection, which can be achieved through the enhancement of mucosal defense factors, such as mucus and bicarbonate secretion, and the improvement of gastric mucosal blood flow. mdpi.com The antioxidant properties of these derivatives likely contribute significantly to their cytoprotective effects by mitigating oxidative damage to the gastric mucosa. mdpi.com

Further research, including enzyme inhibition assays, receptor binding studies, and molecular docking simulations, is necessary to definitively identify the specific biological targets and fully elucidate the mechanisms of action for this promising class of compounds.

Computational and Theoretical Studies on 5 2 Pyridinylsulfanyl 2 Furaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

A thorough analysis of the electronic structure of a molecule typically begins with quantum chemical calculations. These studies provide foundational information about the molecule's geometry, reactivity, and charge distribution.

Geometry Optimization and Conformational Analysis of the Compound

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on its potential energy surface. This process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore different spatial arrangements (conformers) of the molecule arising from the rotation around its single bonds and identify the most energetically favorable ones. Without specific studies on 5-(2-Pyridinylsulfanyl)-2-furaldehyde, these structural details remain undetermined.

Frontier Molecular Orbital Theory Applications to Understand Reactivity

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to predict the reactivity of a molecule. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can understand how a molecule will interact with other reagents. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability. For this compound, the specific energies and spatial distributions of these orbitals have not been reported.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electronic charge within a molecule is crucial for predicting its interactions. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues to how the molecule will interact with other charged or polar species. No MEP maps or detailed charge distribution analyses for this compound are available in the reviewed literature.

Reaction Mechanism Elucidation via Advanced Computational Chemistry Methods

Computational chemistry also provides powerful methods for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms.

Transition State Search and Energy Barrier Calculations for Key Reactions

To understand the kinetics of a reaction, computational chemists search for the transition state—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the rate of the reaction. Such calculations would be vital for understanding the reactivity of the aldehyde group or the furan (B31954) and pyridine (B92270) rings in this compound, but no such studies have been published.

Solvation Models and Solvent Effects on Reaction Pathways

Reactions are often carried out in a solvent, which can significantly influence reaction pathways and rates. Solvation models, both implicit and explicit, are used in computational chemistry to simulate the effect of the solvent environment on the molecule's properties and reactivity. The impact of different solvents on the potential reactions of this compound has not been computationally investigated.

Prediction and Interpretation of Spectroscopic Data for Structural Confirmation and Characterization

Currently, there are no published studies that utilize computational methods, such as Density Functional Theory (DFT), to predict the spectroscopic properties of this compound. Such theoretical calculations are invaluable for complementing experimental data (like NMR, IR, and UV-Vis spectra) and confirming the molecule's three-dimensional structure, electronic transitions, and vibrational modes. While general principles of DFT are well-established for predicting spectra in furan and pyridine derivatives, specific calculated values, such as chemical shifts, vibrational frequencies, or absorption maxima for this compound, have not been reported.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

The scientific literature lacks specific molecular docking or molecular dynamics (MD) simulation studies involving this compound as a ligand. These computational techniques are essential for predicting how a molecule might bind to a biological target, such as a protein or enzyme, and for assessing the stability of the resulting complex. Research in this area would typically report on the compound's binding affinity, identify key interacting amino acid residues, and describe the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. Without such studies, the potential biological activity and mechanism of action for this compound at a molecular level remain purely speculative.

In Silico Screening and Virtual Library Design for Discovery of Novel Derivatives

There is no evidence of this compound being used as a scaffold or starting point for in silico virtual screening or library design. These methods employ computational power to screen vast databases of chemical structures to identify derivatives with potentially improved activity or properties. A typical study would involve using the core structure of this compound to generate a virtual library of related compounds, which are then computationally evaluated against a specific biological target. The goal is to prioritize a smaller, more manageable number of derivatives for chemical synthesis and experimental testing. The absence of such research indicates that the potential of this specific chemical scaffold has not yet been explored through computational drug discovery efforts.

Advanced Applications in Materials Science and Catalysis Utilizing 5 2 Pyridinylsulfanyl 2 Furaldehyde

Utilization as Monomers for Polymer Synthesis and Advanced Resin Development

While direct polymerization of 5-(2-Pyridinylsulfanyl)-2-furaldehyde has not been extensively documented, its structural features suggest considerable potential as a monomer for creating specialized polymers and resins. The furan (B31954) ring offers rigidity, while the aldehyde group provides a reactive site for polycondensation reactions. Furan derivatives, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are well-established bio-based platform molecules for polymer synthesis. ulaval.caresearchgate.net

Polymers derived from furfural often leverage the reactivity of the aldehyde group. imp.kiev.ua For instance, furfural can undergo condensation reactions with phenols or ketones to produce furan-based resins with notable thermal stability and chemical resistance. By analogy, this compound could be employed in similar condensation polymerization processes. The presence of the bulky and polar 2-pyridinylsulfanyl substituent is expected to influence the polymer's properties significantly, potentially enhancing thermal stability, altering solubility, and introducing metal-coordination sites along the polymer chain.

Furthermore, furan-based diacids like 2,5-furandicarboxylic acid (FDCA) are used to synthesize high-performance semi-aromatic polyamides and polyesters. rsc.org The aldehyde functionality of this compound can be oxidized to a carboxylic acid, thereby creating a furan-dicarboxylic acid derivative functionalized with a pyridine-sulfur group. This transformed monomer could be used to synthesize novel polyamides or polyesters with unique characteristics imparted by the heteroaromatic side group.

The table below summarizes the potential polymerization reactions involving this compound based on known reactions of similar furan compounds.

| Polymer Type | Potential Co-monomer(s) | Polymerization Reaction | Expected Properties of Resulting Polymer |

| Furan-Phenolic Resin | Phenol, Cresol | Polycondensation | High thermal stability, chemical resistance, potential for metal chelation. |

| Polyamide (via oxidation) | Hexamethylenediamine | Melt Polycondensation | Enhanced glass transition temperature, specific mechanical properties. |

| Polyester (via oxidation) | Ethylene Glycol | Esterification | Modified thermal and mechanical properties compared to standard furan polyesters. |

Development of Functional Materials Incorporating the Furan-Pyridine-Sulfur Scaffold

The distinct furan-pyridine-sulfur scaffold of this compound is a promising platform for the design of advanced functional materials. The combination of an electron-rich furan ring, a coordinating pyridine (B92270) unit, and a polarizable sulfur atom can give rise to materials with tailored sensory, optical, and electronic properties.

Research into Sensing Materials

The development of chemical sensors often relies on molecules that can selectively interact with an analyte and transduce that interaction into a measurable signal. The furan-pyridine-sulfur scaffold contains multiple features conducive to sensor design. The pyridine nitrogen and the sulfur atom can act as binding sites for metal ions, while the conjugated system can serve as the basis for a fluorescent or colorimetric response.

Research on related structures supports this potential. For example, novel fluorescent molecular hybrids incorporating di(thiophen-2-yl) and pyrene-pyridine scaffolds have been synthesized and demonstrated to be highly selective and sensitive fluorescent sensors for Fe(III) ions. nih.govresearchgate.net Similarly, new 2-oxo-pyridines containing a thiophene (B33073) or furan scaffold have been investigated for their quorum sensing quenching abilities, indicating the biological sensing potential of such combined heterocyclic systems. nih.gov The intrinsic photophysical properties of N-heterocyclic compounds make them excellent candidates for sensing systems. rsc.org Given these precedents, materials derived from this compound could be developed into chemosensors for detecting specific metal ions or other analytes through electrochemical or optical methods.

Investigations into Optical and Electronic Materials

Materials with tailored optical and electronic properties are crucial for applications ranging from light-emitting diodes (LEDs) to solar cells. The optoelectronic characteristics of materials are governed by their molecular structure, particularly the extent of electronic conjugation. Theoretical studies on oligomers composed of pyridine-furan, pyridine-pyrrole, and pyridine-thiophene units have shown that these materials can form stable helical structures with interesting optoelectronic properties. rsc.orgresearchgate.net

The absorption spectra of these helical oligomers are influenced by the length of the polymer chain and the nature of the heterocyclic units. rsc.org The inclusion of sulfur atoms in polymer backbones is a known strategy for increasing the refractive index of the material, a key property for applications in lenses and optical fibers. arizona.edu Copolymers containing a high content of elemental sulfur have been shown to possess a high refractive index while maintaining low optical loss in the infrared region. arizona.edu

Therefore, polymers or oligomers synthesized from this compound would combine the conjugated nature of the pyridine-furan system with the high polarizability of the sulfur atom. This combination could lead to materials with a high refractive index, nonlinear optical properties, or specific charge-transport characteristics, making them candidates for use in organic electronic devices.

Catalytic Applications of this compound and its Metal Complexes

The molecular structure of this compound is well-suited for applications in catalysis, both as an organocatalyst and, more significantly, as a ligand for transition metal complexes. The pyridine nitrogen and the thioether sulfur are excellent donor atoms for coordinating with metal centers, while the furan-aldehyde portion can be modified to tune the electronic properties of the resulting catalyst.

Catalysis in Organic Transformation Reactions

Metal complexes are fundamental to modern organic synthesis, catalyzing a vast array of transformations. The design of the ligand surrounding the metal center is critical for controlling the catalyst's activity and selectivity. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a versatile class of ligands. Metal complexes of Schiff bases derived from furfural have demonstrated applications as catalysts and have been studied for their biological activity. chemmethod.com

This compound can be readily converted into a variety of Schiff base ligands by reaction with different amines. These ligands would feature a tridentate (N,N,S or N,N,O) or bidentate (N,S) coordination pocket, depending on the nature of the amine and the participation of the furan oxygen. The resulting metal complexes could be effective catalysts for various organic transformations. For instance, transition metal complexes with pyridine-based ligands are widely used in oxidation and hydrogenation reactions. nih.gov Research on the catalytic activity of such complexes has shown high selectivity in reactions like the oxidation of aniline (B41778) to azobenzene. nih.gov

The table below outlines potential catalytic applications based on related systems.

| Catalyst Type | Target Reaction | Metal Center Example | Rationale/Analogous System |

| Schiff Base Complex | Oxidation of Alcohols/Amines | Cobalt(II), Copper(II) | Furfural-derived Schiff base complexes show catalytic activity. chemmethod.com |

| Pincer Ligand Complex | Hydrogenation, Cross-Coupling | Ruthenium(II), Palladium(II) | Pyridine-based pincer ligands are effective in a range of catalytic transformations. |

Research in Photocatalysis and Energy Conversion Systems

Photocatalysis harnesses light energy to drive chemical reactions and is a key technology for sustainable energy production and environmental remediation. While there is no direct research on using this compound as a photocatalyst, the conversion of furan platform molecules is a major focus in the field of biomass valorization. researchgate.net

Electrocatalytic and photocatalytic methods are being intensely studied for the conversion of HMF and furfural into value-added chemicals and biofuels. rsc.org These processes often employ semiconductor materials or metal complexes as the catalyst. While the furan derivative is typically the substrate in these systems, the conjugated structure of this compound suggests it could potentially act as a photosensitizer in certain catalytic cycles. A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, initiating a reaction. The extended π-system of the furan-pyridine scaffold could be tuned to absorb light in the visible spectrum.

Furthermore, the electrocatalytic conversion of furan compounds is an emerging field for producing chemicals from renewable electricity. rsc.org The development of efficient and selective catalysts is paramount. Metal complexes of this compound could be investigated as molecular electrocatalysts, where the ligand framework helps to stabilize the metal center in various oxidation states and facilitates the desired electron transfer processes.

Role in Supramolecular Chemistry and Self-Assembly Processes

An extensive search of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the role of this compound in the fields of supramolecular chemistry and self-assembly. While the structural motifs of the compound—a pyridine ring, a furan ring, and a flexible thioether linkage—suggest a potential for engaging in various non-covalent interactions critical to supramolecular assembly, there is currently no available data from experimental studies to substantiate this.

The fundamental components of this compound possess functionalities that are often exploited in crystal engineering and the design of supramolecular architectures. The pyridine nitrogen atom is a well-known hydrogen bond acceptor and a coordination site for metal ions. The furan ring can participate in π-π stacking interactions, and the sulfur atom of the thioether linkage could potentially act as a weak hydrogen bond acceptor.

However, without experimental evidence, such as single-crystal X-ray diffraction data or solution-state aggregation studies, any discussion of its self-assembly behavior remains speculative. Research on other furan-2-carbaldehyde derivatives or pyridine-containing thioethers has demonstrated their ability to form intricate supramolecular structures through hydrogen bonding and π-π stacking. Yet, the specific combination of these functionalities in this compound has not been explored in this context within the available scientific literature.

Consequently, there are no research findings, data tables, or detailed analyses of self-assembly processes to report for this specific compound. The potential for this molecule to act as a versatile building block in supramolecular chemistry is apparent from its structure, but this potential has yet to be investigated and documented.

Q & A

Q. What synthetic methodologies are recommended for 5-(2-Pyridinylsulfanyl)-2-furaldehyde?

Cross-coupling reactions, such as the Stille coupling , are effective for introducing sulfur-containing substituents. For example, palladium-catalyzed coupling of halogenated furfural derivatives with 2-pyridinethiol can yield the target compound. Optimization of reaction time, catalyst loading (e.g., PdCl₂(PPh₃)₂), and solvent polarity is critical to achieving high yields .

Q. How can the structural integrity of this compound be validated?

Use multimodal spectroscopy :

Q. What analytical techniques are suitable for quantifying this compound in mixtures?

Reverse-phase HPLC with UV detection (λ ~280 nm, typical for conjugated aldehydes) or LC-MS/MS for enhanced specificity. Calibration curves using pure standards and internal controls (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How does the pyridinylsulfanyl group influence electronic structure and reactivity?